Procyanidin B2
Overview
Description
Procyanidin B2 is a B type proanthocyanidin . It is found in plants, especially in grape seeds, apples, and cacao seeds . It is known to possess anti-inflammatory and antioxidant properties .
Synthesis Analysis
B-type procyanidins are characterized by a single interflavan bond between carbon-4 of the B-ring and either carbon-8 or carbon-6 of the C-ring . Procyanidin B2 can be synthesized by reacting flavan-3-ol with procyanidins-rich grape seed extracts under acidic conditions .Molecular Structure Analysis
The structure of Procyanidin B2 is (−)-Epicatechin-(4β→8)-(−)-epicatechin .Chemical Reactions Analysis
Procyanidin B2 can be converted into procyanidin A2 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . It has been shown to inhibit the formation of the advanced glycation end-products pentosidine, carboxymethyllysine (CML), and methylglyoxal (MGO) .Physical And Chemical Properties Analysis
Procyanidin B2 is a solid and slightly soluble in water . It is stable but can be easily oxidized .Scientific Research Applications
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Neuroprotection
- Field : Neuroscience .
- Application : PB2 has been found to have neuroprotective effects in primary cultures of rat cerebellar granule neurons (CGNs) exposed to various stressors .
- Methods : CGNs were pre-incubated with PB2 and then neuronal stress was induced .
- Results : PB2 offered significant dose-dependent protection of CGNs for all of the above insults, with the greatest neuroprotective effect being observed under conditions of nitrosative stress .
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Cardiovascular Health
- Field : Cardiovascular Research .
- Application : PB2 has potential anti-oxidant and anti-inflammatory activities in oxidized low-density lipoprotein (ox-LDL)-induced human umbilical vein endothelial cells (HUVECs) injury .
- Methods : HUVECs were treated with ox-LDL in the presence or absence of PB2 .
- Results : PB2 alleviated ox-LDL-induced cell injury in HUVECs .
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Antioxidant Activity
- Field : Biochemistry .
- Application : PB2 enhances the system of antioxidant via adenosine monophosphate-activated protein kinase (AMPK)/Nrf2/p62 signaling axis .
- Methods : Treatment of cells with PB2 increased p-AMPK levels, along with the letilation of Nrf2 and gather Nrf2 to nucleus .
- Results : This promoted the expression of NAD (P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and γ-glutamylcysteine synthetase (γ-GCS) .
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Glycation Inhibition
- Field : Biochemistry .
- Application : PB2 has been shown to inhibit the formation of the advanced glycation end-products pentosidine, carboxymethyllysine (CML), and methylglyoxal (MGO) .
- Methods : PB2 can be converted into procyanidin A2 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .
- Results : This process inhibits the formation of the advanced glycation end-products .
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Metabolic Health
- Field : Metabolic Research .
- Application : PB2 has been shown to have potential benefits in treating and preventing a range of human diseases, such as diabetes mellitus, diabetic complications, atherosclerosis, and non-alcoholic fatty liver disease .
- Methods : The underlying mechanisms have been partially elucidated, including mediating signaling pathways like NF-κB, MAPK, PI3K/Akt, apoptotic axis, and Nrf-2/HO-1 .
- Results : The intake of PB2 is linked to hormesis of hemodynamic and metabolic responses .
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Oral Health
- Field : Dental Research .
- Application : PB2 has excellent pharmacological properties, such as antioxidant, antibacterial, anti-inflammatory and anti-tumor properties, and so they can be used to treat various oral diseases, including dental caries, periodontitis, endodontic infections, etc .
- Methods : Given the low bioavailability of procyanidins, great efforts have been made in drug delivery systems to address their limited use .
- Results : Recent researches have focused on versatile effects and enhanced bioavailability of procyanidins resulting from innovative drug delivery systems, particularly focused on its potential against oral diseases .
Safety And Hazards
Future Directions
Procyanidin B2 has been found to have numerous bioactivities and possesses the potential to treat/prevent a wide range of human diseases, such as diabetes mellitus, diabetic complications, atherosclerosis, and non-alcoholic fatty liver disease . More research is needed to further understand its bioactivities and mechanisms of action .
properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-NFJBMHMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028797 | |
Record name | Procyanidin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Procyanidin B2, (+)- | |
CAS RN |
29106-49-8 | |
Record name | Procyanidin B2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29106-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procyanidin B2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procyanidin B2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROCYANIDIN B2, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88HKE854X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Procyanidin B2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Citations
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